4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID
Overview
Description
4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Trimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the trimethylphenyl group is introduced using an alkyl halide and a Lewis acid catalyst.
Introduction of the Benzoic Acid Moiety: This can be done through a coupling reaction, such as a Suzuki coupling, where a boronic acid derivative of benzoic acid is reacted with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: is similar to other tetrazole-containing compounds, such as:
Uniqueness
- Structural Features : The presence of the trimethylphenyl group and the benzoic acid moiety makes it unique compared to other tetrazole derivatives.
- Reactivity : Its specific functional groups allow for a diverse range of chemical reactions, making it versatile for various applications.
Properties
IUPAC Name |
4-[5-[(2,4,6-trimethylphenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-8-12(2)16(13(3)9-11)10-25-18-19-20-21-22(18)15-6-4-14(5-7-15)17(23)24/h4-9H,10H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUUNWQEODSNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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